molecular formula C10H10N2 B7810228 2-Amino-5-cyclopropylbenzonitrile

2-Amino-5-cyclopropylbenzonitrile

Cat. No. B7810228
M. Wt: 158.20 g/mol
InChI Key: RILRGHJVFDPSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384934B2

Procedure details

Combine 2-amino-5-bromo-benzonitrile (1.76 g, 8.95 mmol), cyclopropyl boronic acid (1.0 g, 11.64 mmol), tricyclohexylphosphine (0.251 g, 0.89 mmol) and potassium phosphate (6.65 g, 31.26 mmol) in a mixture of toluene (40 ml) and water (2 ml) and stir the mixture for 10 minutes. Add palladium acetate (0.101 g, 0.45 mmol) and heat the mixture to 100° C. After 3 hours add more tricyclohexylphosphine (0.251 g, 0.89 mmol) and palladium acetate (0.101 g, 0.45 mmol). After an additional 3 hours at 100° C., add 20 ml of water and extract the mixture three times with 50 ml of ethyl acetate. Combine the organic layers, dry over sodium sulfate and concentrate. Purify the residue using flash chromatography and eluting with a linear gradient starting with 100% hexanes and going to 70% hexanes: 30% ethyl acetate to obtain 0.988 g of the title compound (6.24 mmol, 70% yield) as a clear yellow oil: Mass spectrum (m/e): 159(M+1).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.251 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
6.65 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.251 g
Type
reactant
Reaction Step Four
Quantity
0.101 g
Type
catalyst
Reaction Step Four
Quantity
0.101 g
Type
catalyst
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7](Br)=[CH:6][C:3]=1[C:4]#[N:5].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([CH:11]2[CH2:13][CH2:12]2)=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.76 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.251 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
6.65 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.251 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.101 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.101 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 3 hours at 100° C.
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extract the mixture three times with 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue
WASH
Type
WASH
Details
eluting with a linear gradient

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.24 mmol
AMOUNT: MASS 0.988 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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